(3-(2-Methylthiazol-4-yl)phenyl)methanamine
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Overview
Description
(3-(2-Methylthiazol-4-yl)phenyl)methanamine is an organic compound characterized by the presence of a thiazole ring attached to a phenyl group, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Methylthiazol-4-yl)phenyl)methanamine typically involves the reaction of 2-methylthiazole with a suitable phenylmethanamine derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-methylthiazole is reacted with a boronic acid derivative of phenylmethanamine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(3-(2-Methylthiazol-4-yl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
(3-(2-Methylthiazol-4-yl)phenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antifungal activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-(2-Methylthiazol-4-yl)phenyl)methanamine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymatic processes. The thiazole ring is known to interact with various biological pathways, potentially disrupting cellular functions and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine
- (2-(4-Methyl-1,3-thiazol-2-yl)phenyl)methanamine
- N-(thiazol-4-ylmethyl)benzenesulfonamide derivatives
Uniqueness
(3-(2-Methylthiazol-4-yl)phenyl)methanamine is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity or different reactivity profiles, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C11H12N2S |
---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
[3-(2-methyl-1,3-thiazol-4-yl)phenyl]methanamine |
InChI |
InChI=1S/C11H12N2S/c1-8-13-11(7-14-8)10-4-2-3-9(5-10)6-12/h2-5,7H,6,12H2,1H3 |
InChI Key |
FCEHIGQCHAHPFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC(=C2)CN |
Origin of Product |
United States |
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